molecular formula C7H10O4 B1599827 Methyl 2-(acetoxymethyl)acrylate CAS No. 30982-08-2

Methyl 2-(acetoxymethyl)acrylate

Cat. No. B1599827
CAS RN: 30982-08-2
M. Wt: 158.15 g/mol
InChI Key: IMOQCGSCOCUDGV-UHFFFAOYSA-N
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Description

Methyl 2-(acetoxymethyl)acrylate (MAM) is an organic compound which is widely used in the synthesis of a variety of products. It is a colorless liquid with a low boiling point and a faint odor. MAM is a versatile and widely used reagent in organic synthesis. It is used in the production of polymers, surfactants, adhesives, and coatings.

Scientific Research Applications

Radical Polymerization and Copolymerization

Methyl 2-(acetoxymethyl)acrylate (MAcMA) shows notable properties in radical polymerization and copolymerization. It homopolymerizes faster than methyl methacrylate (MMA) despite having large 2-substituents, leading to polymers with higher molecular weight due to steric hindrance-assisted polymerization. Moreover, MAcMA shows higher reactivities in copolymerization with styrene, attributed to the electronegative character of the oxygen atom in the acetoxyl group (Kobatake, Yamada, & Aoki, 1995).

Quantum Mechanical Tools for Polymerization Modeling

Quantum mechanical tools have been used to understand the mechanistic behavior of the free radical polymerization reactions of acrylates, including MAcMA. These studies help in evaluating and rationalizing polymerization rates, contributing to the development of high-molecular-weight polymers (Günaydin et al., 2005).

Photoinduced Living Radical Polymerization

MAcMA has been used in photoinduced living radical polymerization, a process that achieves near-quantitative monomer conversion and yields poly(acrylates) with low dispersities and excellent end group fidelity. This technique demonstrates versatility by polymerizing a range of (meth)acrylate monomers, indicating potential applications in materials chemistry (Anastasaki et al., 2014).

Photopolymerization Initiators

Studies on photocalorimetry have shown the initiation efficiencies of MAcMA derivatives in the polymerization of butyl acrylate, enhancing the understanding of photopolymerization processes. This research contributes to the development of efficient photoinitiators (Catalina et al., 1989).

Polymer Recovery from E-waste

The solubility of acrylate polymers, including MAcMA derivatives, in various organic solvents has been studied to develop methods for recovering value-added products from e-waste. This research is significant in promoting environmentally friendly recycling methods (Lee, Ahn, & Lee, 2023).

Radical Copolymerization and Kinetic Studies

Kinetic studies of radical copolymerization involving MAcMA have been conducted to understand the influence of acyloxy substituents on polymerization rate and polymer properties. These studies provide insights into the polymerization mechanisms and the physical properties of the resulting polymers (Tanaka & Yoshida, 1995).

Dispersion Polymerization in Nonpolar Solvent

Research on dispersion polymerization of MAcMA in nonpolar solvents stabilized by block copolymers formed in situ has shown the formation of monodisperse colloidal poly(methyl acrylate) particles. These findings are crucial for applications in coating technologies (Houillot et al., 2010).

Acrylate Production from Esters

Studies on the production of acrylates from 2-acetoxypropanoic acid esters have shown high yields of acrylate ester from methyl APA esters, indicating potential for large-scale production and industrial applications (Nezam, Peereboom, & Miller, 2017).

Medical-Grade Acrylic Adhesives

MAcMA derivatives have been used in medical-grade acrylic adhesives for skin contact, demonstrating their importance in healthcare applications, such as surgical tapes and dressings (Kenney, Haddock, Sun, & Parreira, 1992).

properties

IUPAC Name

methyl 2-(acetyloxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(7(9)10-3)4-11-6(2)8/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOQCGSCOCUDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437970
Record name METHYL 2-(ACETOXYMETHYL)ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(acetoxymethyl)acrylate

CAS RN

30982-08-2
Record name METHYL 2-(ACETOXYMETHYL)ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
S Kobatake, B Yamada, S Aoki - Polymer, 1995 - Elsevier
Methyl 2-(acyloxymethyl)acrylates [CH 2 =C(CH 2 OCOR)COOCH 3 ; R = CH 3 , CH 2 CH 2 CH 3 , CH(CH 3 ) 2 and C(CH 3 ) 3 ] were prepared by nucleophilic substitution of methyl 2-(…
Number of citations: 21 www.sciencedirect.com
KH Kim, JW Lim, HJ Lee, JN Kim - Tetrahedron Letters, 2013 - Elsevier
Palladium-catalyzed arylation of methyl 2-(acetoxymethyl)acrylate: a convenient synthesis of rearranged Morita–Baylis–Hillman acetates - ScienceDirect Skip to main content Skip to article …
Number of citations: 8 www.sciencedirect.com
S Ma, S Yu, Z Peng, H Guo - The Journal of Organic Chemistry, 2006 - ACS Publications
… In an initial attempt, we examined the reaction of 1k with methyl 2-acetoxymethyl acrylate 2a in acetic acid under several combinations of Pd(acac) 2 7 with monodentate or bidentate …
Number of citations: 64 pubs.acs.org
Ö Karahan, V Aviyente, D Avci, H Zijlstra… - Journal of Polymer …, 2013 - Wiley Online Library
The free radical polimerizability behavior of alkyl α‐hydroxymethacrylate (RHMA) derivatives (M1–M3) has been modeled by considering the propagation of the dimeric units of the …
Number of citations: 8 onlinelibrary.wiley.com
LG Mueller, RG Lawton - The Journal of Organic Chemistry, 1979 - ACS Publications
A stereospecific ring-expansion synthesis of trans-fused «-methylene-lactones can be accomplished in excellent yield through the sequence of carbene addition of terf-butyl …
Number of citations: 28 pubs.acs.org
RM Coates, CW Hutchins - The Journal of Organic Chemistry, 1979 - ACS Publications
The reaction of N-arylhydroxylamines (3a-f) with ethyl 6-oxo-2-hexynoate (4) and sodium cyanoboro-hydride affords a series of tricyclic ethyl 2, 3-dihydro-lH-pyrrolo [l, 2-a] indole-9-…
Number of citations: 44 pubs.acs.org
AK Pandey, D Kang, SH Han, H Lee, NK Mishra… - Organic …, 2018 - ACS Publications
The rhodium(III)-catalyzed cross-coupling of (hetero)aryl nitrones with Morita–Baylis–Hillman (MBH) adducts is described. An allylated intermediate derived from aryl nitrones and MBH …
Number of citations: 29 pubs.acs.org
HC Volger - Industrial & Engineering Chemistry Product Research …, 1970 - ACS Publications
To compare the influence of substituents in the-allyl group on the catalytic activity systematically, we needed a simple, general method for the synthesis of these com-plexes. Two …
Number of citations: 0 pubs.acs.org
RW Lewis, B Klemm, M Macchione, R Eelkema - Chemical Science, 2022 - pubs.rsc.org
Fuel-driven macromolecular coacervation is an entry into the transient formation of highly charged, responsive material phases. In this work, we used a chemical reaction network (CRN) …
Number of citations: 15 pubs.rsc.org
B Wu, RW Lewis, G Li, Y Gao, B Fan, B Klemm… - Chemical …, 2023 - pubs.rsc.org
In the quest for stimuli-responsive materials with specific, controllable functions, coacervate hydrogels have become a promising candidate, featuring sensitive responsiveness to …
Number of citations: 5 pubs.rsc.org

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